molecular formula C7H10O3 B8229889 methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B8229889
M. Wt: 142.15 g/mol
InChI Key: GXZWDGVVQCYWMR-ZLUOBGJFSA-N
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Description

Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a fused cyclopropane-oxolane scaffold. Its molecular formula is C₇H₁₀O₃ (molecular weight: 142.15 g/mol), with a bicyclo[3.1.0]hexane core substituted by a methyl ester group at the 6-position and an oxygen atom in the 2-position . The compound’s stereochemistry (1S,5S,6S) is critical for its physicochemical and biological properties.

Synthesis:
The compound is synthesized via copper(II)-catalyzed [3+2]-cycloaddition reactions. For example, methyl furan-2-carboxylate reacts with diazo esters under catalysis by Cu(OTf)₂ to yield the bicyclic product with high enantiomeric excess (ee) . Key steps include cyclopropanation of the furan ring and subsequent esterification (e.g., using tert-butyl diazoacetate) to optimize enantioselectivity .

Properties

IUPAC Name

methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZWDGVVQCYWMR-ZLUOBGJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2[C@@H]1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions for Catalytic Methods:

ParameterValue/DescriptionSource
Catalyst System Phosphine + Photoredox catalyst
Substrate Functionalized allyl alcohols
Solvent Acetonitrile or dichloromethane
Temperature Room temperature to 40°C

Adapting this method to the target compound would require modifying the substrate to include a methyl ester group at the 6-position and optimizing stereocontrol via chiral phosphine ligands.

Stereochemical Control and Protecting Group Strategies

Achieving the (1S,5S,6S) configuration necessitates precise stereochemical management. A documented strategy for related bicyclo[3.1.0]hexanes involves:

  • Chiral Auxiliaries : Introducing temporary chiral groups to steer cyclization.

  • Asymmetric Catalysis : Using chiral Lewis acids like scandium triflate (Sc(OTf)₃) during key steps.

  • Dynamic Kinetic Resolution : Leveraging reversible reactions to enrich the desired diastereomer.

For example, in the synthesis of amino-bicyclo[3.1.0]hexanes, a titanium-mediated Strecker reaction achieves >90% diastereoselectivity. Applying similar conditions to the target compound would involve substituting the amino group with a methyl ester while retaining stereochemical fidelity.

Functionalization and Esterification

The methyl ester group at the 6-position can be introduced via late-stage esterification or early incorporation into the substrate. Two approaches are prevalent:

  • Pre-cyclization Esterification : Starting with a carboxylate-containing precursor, such as methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate, before cyclization.

  • Post-cyclization Modification : Hydrolyzing a nitrile intermediate to a carboxylic acid, followed by methylation with dimethyl sulfate.

The choice depends on the stability of intermediates. For instance, post-cyclization methylation avoids exposing sensitive bicyclic intermediates to harsh esterification conditions.

Purification and Isolation Techniques

Purifying the target compound requires methods that preserve stereochemical integrity. Recrystallization from acetone/water mixtures is effective for analogous oxabicyclo compounds. Steps include:

  • Dissolving the crude product in acetone at 50°C.

  • Adding warm water (40–50°C) to induce crystallization.

  • Cooling to 5–8°C and filtering to isolate pure crystals.

This method yields high-purity material with minimal racemization, as demonstrated in the isolation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate:

MethodYield (%)StereoselectivityKey ChallengesSource
Epoxide Cyclization65–75High (dr > 10:1)Low-temperature requirements
Catalytic Hybrid50–60ModerateSubstrate scope limitations
Post-cyclization Ester.70–80HighSensitivity of intermediates

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents
Compound Name Structure Key Substituents Molecular Formula Biological Activity Synthesis Method
Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate Bicyclo[3.1.0]hexane 6-methyl ester, 2-oxa C₇H₁₀O₃ Not explicitly reported; analogs act as mGluR agonists Cu(OTf)₂-catalyzed cyclopropanation
Ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate Bicyclo[3.1.0]hexane 6-ethyl ester, 6-fluoro C₉H₁₁FO₃ Intermediate for enantiopure fluorinated pharmaceuticals Copper-catalyzed enantioselective cyclopropanation
LY354740 (2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic acid) Bicyclo[3.1.0]hexane 2-carboxycyclopropyl, xanthyl C₁₅H₁₆N₂O₅ Potent mGlu2/3 agonist; anxiolytic without sedation Multistep synthesis with chiral resolution

Key Differences :

  • Fluorination: The 6-fluoro analog () exhibits improved metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .
Heteroatom Variations: Oxa vs. Aza Bicyclo Derivatives
Compound Name Core Structure Heteroatom Molecular Formula Pharmacological Role
This compound 2-Oxabicyclo[3.1.0]hexane Oxygen C₇H₁₀O₃ Potential CNS activity (inferred from analogs)
Methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 3-Azabicyclo[3.1.0]hexane Nitrogen C₇H₁₂ClNO₂ Unknown; azabicyclo compounds often target neurotransmitter receptors
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid 2-Azabicyclo[3.1.0]hexane Nitrogen C₆H₉NO₂ Intermediate for peptidomimetics or enzyme inhibitors

Key Differences :

  • Acid/Base Properties : Azabicyclo compounds (e.g., ) are basic due to the amine group, whereas the target compound’s ester group is neutral, affecting solubility and ionization .
Pharmacological Analogs: mGluR Agonists
Compound Name Receptor Target Selectivity Clinical Applications Side Effects
LY354740 mGlu2/3 High Anxiolytic, antipsychotic (preclinical) Minimal sedation, no motor impairment
LY379268 mGlu2/3 High Antipsychotic (blocks PCP-induced behaviors) No dopamine-mediated extrapyramidal effects
This compound Not reported

Key Insights :

  • However, the absence of amino or carboxylic acid groups may limit direct receptor interactions .
  • LY354740’s anxiolytic efficacy (ED₅₀ = 0.2–0.5 mg/kg) without side effects highlights the therapeutic advantage of 2-oxabicyclo scaffolds, a profile the target compound may share if modified with bioactive substituents .

Key Differences :

  • The target compound’s synthesis achieves high ee using cost-effective Cu(OTf)₂, whereas the fluorinated analog requires specialized ligands and HPLC purification .

Biological Activity

Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound notable for its unique stereochemistry and the presence of an oxirane ring fused to a cyclopropane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O3C_7H_{10}O_3 with a molecular weight of 142.15 g/mol. The compound's structure includes an oxirane ring, which contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
CAS Number88333-11-3
IUPAC NameThis compound

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The oxirane ring acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of various biological pathways depending on the target involved.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Enzyme Inhibition:

  • The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it shows potential as a modulator of glutamate receptors, which are critical in neurotransmission and synaptic plasticity.

2. Antimicrobial Properties:

  • Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

3. Neuroprotective Effects:

  • Its interaction with metabotropic glutamate receptors suggests potential neuroprotective effects, particularly in conditions characterized by excitotoxicity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Glutamate Receptors:
    A study demonstrated that this compound acts as a negative allosteric modulator at metabotropic glutamate receptor subtype 5 (mGluR5), impacting calcium mobilization in neuronal cells .
  • Antimicrobial Activity:
    In vitro tests revealed that the compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibacterial agents .

Q & A

Q. Solutions :

  • Process Intensification : Use flow chemistry to control exotherms and improve safety .
  • Ligand Recycling : Immobilize chiral ligands on solid supports.
  • Alternative Reducing Agents : Replace BH₃·THF with NaBH₄/MeOH for safer, scalable reductions .

Biological: What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:
Target-specific assays include:

  • Enzyme Inhibition : HDAC (histone deacetylase) assays using fluorogenic substrates (e.g., Ac-Lys-AMC) to measure IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for mGlu2/3 receptors (e.g., [³H]LY354740 competition binding in HEK293 cells) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

Data Analysis: How to resolve contradictions in reaction yields or stereochemical outcomes?

Methodological Answer:

  • Reaction Monitoring : Use LC-MS or in situ IR to detect intermediates/byproducts (e.g., chloroketones in ).
  • Byproduct Analysis : Isolate side products via prep-HPLC and characterize via NMR/MS to identify competing pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and explain stereochemical discrepancies .

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